N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea
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Overview
Description
N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-methylphenyl)thiourea is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .
Preparation Methods
The synthesis of N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-methylphenyl)thiourea typically involves the reaction of 2-mercaptobenzimidazole with 4-methylphenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-methylphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it useful in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows the compound to bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately resulting in the death of microbial or cancer cells .
Comparison with Similar Compounds
N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-methylphenyl)thiourea can be compared with other benzimidazole derivatives, such as:
N-benzimidazol-2yl benzamide: This compound is known for its hypoglycemic effects and activation of human glucokinase.
2-(1H-Benzimidazol-2-yl)-4-bromophenyl methyl ether: This derivative has shown promising applications in medicinal chemistry.
N-methyl-1,3,4-thiadiazole-2-amine: This compound exhibits antioxidant activity and is used in various in vitro systems
N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-methylphenyl)thiourea stands out due to its unique combination of antimicrobial, antiparasitic, and anticancer properties, making it a versatile compound in scientific research .
Properties
CAS No. |
89334-48-5 |
---|---|
Molecular Formula |
C16H16N4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C16H16N4S/c1-11-6-8-12(9-7-11)18-16(21)17-10-15-19-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3,(H,19,20)(H2,17,18,21) |
InChI Key |
SNNFENYRVDCBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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